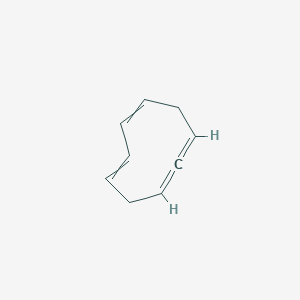
Cyclonona-1,2,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclonona-1,2,5,7-tetraene is an organic compound with the molecular formula C₉H₁₀. It was first synthesized in 1969 by protonation of the corresponding aromatic anion . This compound is known for its instability, as it isomerizes with a half-life of 50 minutes at room temperature to 3a,7a-dihydro-1H-indene via a thermal 6π disrotatory electrocyclic ring closing . Upon exposure to ultraviolet light, it undergoes a photochemical 8π electrocyclic ring closing to give bicyclo[6.1.0]nona-2,4,6-triene .
Preparation Methods
Cyclonona-1,2,5,7-tetraene can be prepared by protonation of the corresponding aromatic anion . The all-cis isomer of the cyclononatetraenyl anion can be prepared by treating 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal . Despite the ring strain resulting from having C–C–C bond angles of 140° instead of the ideal 120° for sp² carbon, this species is believed to be planar and to possess D9h symmetry .
Chemical Reactions Analysis
Cyclonona-1,2,5,7-tetraene undergoes various types of chemical reactions:
Oxidation and Reduction: The compound can be converted to an aromatic substance, such as azulene, through a series of reactions including reduction, electrophilic aromatic substitution, and dehydrogenation.
Electrocyclic Reactions: It undergoes thermal 6π disrotatory electrocyclic ring closing to form 3a,7a-dihydro-1H-indene and photochemical 8π electrocyclic ring closing to form bicyclo[6.1.0]nona-2,4,6-triene.
Reagents and Conditions: Common reagents include lithium or potassium metal for the preparation of the cyclononatetraenyl anion.
Scientific Research Applications
Mechanism of Action
The mechanism by which cyclonona-1,2,5,7-tetraene exerts its effects involves its ability to undergo electrocyclic reactions. The thermal 6π disrotatory electrocyclic ring closing and photochemical 8π electrocyclic ring closing are key pathways . The compound’s molecular targets and pathways are primarily related to its unique electronic structure and reactivity.
Comparison with Similar Compounds
Cyclonona-1,2,5,7-tetraene can be compared with other similar compounds such as cyclooctatetraene, cycloheptatriene, and cyclopentadiene . These compounds share similar cyclic conjugated systems but differ in their stability, reactivity, and aromaticity:
Properties
CAS No. |
61832-90-4 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
InChI |
InChI=1S/C9H10/c1-2-4-6-8-9-7-5-3-1/h1-4,7-8H,5-6H2 |
InChI Key |
CVSWDMYJOLIREH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC=C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















